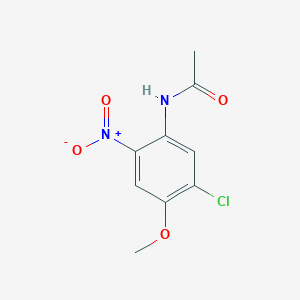

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Description

N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide (CAS: 160088-53-9) is a substituted acetamide derivative with the molecular formula C₉H₉ClN₂O₄ and a molecular weight of 244.63 g/mol . This compound is characterized by a nitro group at the 2-position, a methoxy group at the 4-position, and a chlorine atom at the 5-position on the phenyl ring. It is primarily utilized as a research chemical in synthetic organic chemistry, particularly as an intermediate for heterocyclic compound synthesis .

Properties

IUPAC Name |

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVMKRHMXJOWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381682 | |

| Record name | N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160088-53-9 | |

| Record name | N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CHLORO-4'-METHOXY-2'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Acetylation : Prior protection of the aniline amino group via acetylation prevents unwanted side reactions during nitration.

-

Electrophilic Aromatic Substitution : Nitration occurs at the ortho position relative to the methoxy group, directed by its electron-donating effects. The chloro substituent at the para position further stabilizes the intermediate arenium ion.

Key Parameters

Critical Considerations :

-

Temperature Control : Exothermic nitration necessitates strict temperature maintenance below 5°C to avoid di-nitration byproducts.

-

Acid Strength : H₂SO₄ acts as both catalyst and dehydrating agent, with concentrations >90% favoring mononitration.

Alternative Synthetic Routes from Patent Literature

Patent DE137956 and US2459002 describe variations in nitro positioning and functional group compatibility.

Rearrangement of N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide

Akt.-Ges.f.Anilinf. (DE137956) reports isomerization under acidic conditions:

Direct Acetylation of Nitroaniline Derivatives

Am.Cyanamid Co. (US2459002) discloses a two-step approach:

-

Nitration : 5-Chloro-4-methoxyaniline → 5-chloro-4-methoxy-2-nitroaniline using HNO₃/AcOH.

-

Acetylation : Reaction with acetic anhydride in toluene (25°C, 6 hours).

| Step | Reagents | Yield |

|---|---|---|

| Nitration | HNO₃ (70%), AcOH | 68% |

| Acetylation | Ac₂O, NaHCO₃, toluene | 89% |

Advantage : Avoids handling concentrated H₂SO₄, enhancing process safety.

Continuous Flow Process Optimization

Adapting methodologies from Lonza’s osimertinib intermediate synthesis, a telescoped continuous flow system improves scalability:

Flow Nitration Protocol

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reactor Type | Microfluidic (1.0 mm ID) | FlowPlate A5 rack |

| Flow Rate | 5 mL/min | 200 mL/min |

| Concentration | 0.5 M | 2.0 M |

| Residence Time | 2 minutes | 2 minutes |

| Throughput | 25 mmol/h | 2 mol/h |

| Yield | 82% (two steps) | 83% |

Key Findings :

-

Exotherm Management : In-flow heat exchange eliminates thermal runaway risks.

-

Solvent System : 100% HNO₃/fuming H₂SO₄ maximizes nitration efficiency compared to AcOH-based systems.

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

-

Di-Nitrated Derivatives : <2% when HNO₃ concentration is ≤70%.

-

Hydrolyzed Products : Controlled by maintaining anhydrous conditions during acetylation.

Comparative Analysis of Nitration Methods

| Method | Yield | Scalability | Safety |

|---|---|---|---|

| Batch (H₂SO₄/HNO₃) | 73% | Moderate | Low (exotherm risk) |

| Continuous Flow | 83% | High | High |

| AcOH/HNO₃ | 68% | Low | Moderate |

Recommendation : Continuous flow nitration offers optimal balance between yield and operational safety for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 5-chloro-4-methoxy-2-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-chloro-4-methoxy-2-nitrobenzoic acid and acetamide.

Scientific Research Applications

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the nitro group allows for redox reactions, which can generate reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and synthetic differences between N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide and its analogs:

Physicochemical and Structural Properties

- Melting Points : N-(2-Methoxy-4-nitrophenyl)acetamide has a melting point of 153–154°C , whereas data for the target compound remains unreported.

Biological Activity

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₉ClN₂O₄

- Molecular Weight : 244.63 g/mol

- CAS Number : 160088-53-9

The compound features a phenyl ring substituted with a chloro group, a methoxy group, and a nitro group, which contribute to its unique reactivity and biological activity.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the chloro and methoxy groups enhance binding affinity to various enzymes or receptors involved in disease processes .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival, impacting cancer cell lines.

- Antimicrobial Activity : Investigations suggest potential antimicrobial properties against various pathogens.

- Reactive Oxygen Species Generation : The redox-active nitro group can generate reactive oxygen species (ROS), contributing to cytotoxic effects in target cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For instance, it showed promising results against human breast cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxy-2-nitrophenyl)acetamide | Methoxy and nitro groups | Moderate cytotoxicity |

| N-(5-Chloro-2-nitrophenyl)acetamide | Chloro and nitro groups | Antimicrobial activity |

| This compound | Chloro, methoxy, and nitro groups | High efficacy against MRSA and cancer cells |

This table illustrates how the presence of different substituents affects the biological activity of related compounds.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Ahmad et al. (1994) investigated the antimicrobial properties of various nitrophenyl derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to controls.

- Cytotoxicity Against Cancer Cells :

Q & A

Q. What are the key spectroscopic techniques to confirm the structure of N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide?

- Methodological Answer : Employ a combination of FT-IR (to identify functional groups like amide C=O and nitro groups), - and -NMR (to assign protons and carbons in the aromatic and acetamide moieties), and LC-MS (to confirm molecular weight and fragmentation patterns). For example, the nitro group typically shows strong IR absorption near 1520–1350 cm^{-1, while NMR can resolve methoxy and chloro substituents on the phenyl ring. Cross-validate with computational data (e.g., DFT-calculated chemical shifts) to enhance accuracy .

Q. What is a standard laboratory-scale synthesis route for this compound?

- Methodological Answer : React 5-chloro-4-methoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous dichloromethane or THF. Monitor reaction progress via TLC. After completion, isolate the product via aqueous workup (e.g., dilute HCl wash) and purify by recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 60–80%, depending on reaction optimization .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer : Use mixed-solvent systems for recrystallization (e.g., ethanol:water 3:1 v/v) or employ gradient chromatography with polar/nonpolar solvent combinations (e.g., ethyl acetate/hexane). For highly insoluble derivatives, consider derivatization (e.g., tert-butyloxycarbonyl protection) to improve handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states, intermediate stability, and substituent effects. For example, calculate activation energies for nitro-group reduction or methoxy-group demethylation. Compare HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles. Validate predictions experimentally via kinetic studies or trapping intermediates .

Q. What strategies resolve contradictions in crystallographic data for structurally similar acetamides?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Address disorder by splitting atoms or applying restraints. For ambiguous electron density (e.g., nitro-group orientation), compare multiple datasets or employ Hirshfeld surface analysis. Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. How to optimize regioselectivity in electrophilic substitution reactions on the phenyl ring?

- Methodological Answer : Control directing effects by leveraging substituent electronic profiles. For example, the methoxy group (ortho/para-directing) competes with the electron-withdrawing nitro group (meta-directing). Use low-temperature reactions (<0°C) and sterically hindered electrophiles (e.g., tert-butyl halides) to favor specific positions. Monitor via -NMR kinetics and DFT-calculated Fukui indices .

Q. What analytical approaches validate reaction mechanisms involving nitro-group reduction?

- Methodological Answer : Combine in situ FT-IR to track nitro (NO) → amine (NH) conversion. Use LC-MS with isotopic labeling (e.g., ) to confirm intermediate formation. Electrochemical methods (cyclic voltammetry) can identify redox potentials. For catalytic hydrogenation, analyze catalyst surface interactions via XPS or TEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.